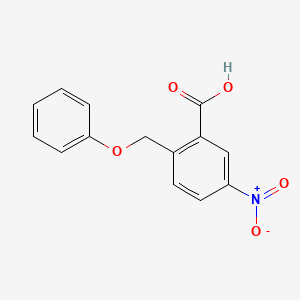

5-Nitro-2-(phenoxymethyl)benzoic acid

Description

Significance of Nitroaromatic and Phenoxy Functional Groups in Contemporary Organic Synthesis and Research

The functional groups present in 5-Nitro-2-(phenoxymethyl)benzoic acid are of considerable interest in modern chemical research and synthesis.

Nitroaromatic Groups: Nitroaromatic compounds, characterized by one or more nitro groups (–NO₂) attached to an aromatic ring, are a significant class of industrial chemicals. nih.gov The nitro group is strongly electron-withdrawing, a property that influences the chemical reactivity of the aromatic ring. wikipedia.orgyoutube.com This electron-withdrawing nature deactivates the ring towards electrophilic substitution, directing incoming groups to the meta position. lkouniv.ac.in Conversely, it facilitates nucleophilic aromatic substitution. wikipedia.org

In organic synthesis, the nitro group is a versatile functional group. One of its most important reactions is its reduction to form aromatic amines (–NH₂). wikipedia.orglkouniv.ac.in This transformation is a cornerstone for producing a vast array of chemical products, including dyes, pigments, pharmaceuticals, and polymers. nih.gov For instance, many pharmaceuticals and bioactive indoles have their origins in substituted nitrobenzenes. nih.gov

Phenoxy Functional Groups: The phenoxy group is considered a privileged moiety in medicinal chemistry due to its frequent appearance in the structure of many active drugs. nih.gov Its presence can be crucial for a compound's biological activity, selectivity, and ability to interact with biological targets. nih.gov The oxygen ether atom can participate in hydrogen bonding, while the aromatic ring can engage in π–π interactions, both of which are critical for drug-receptor binding. nih.gov The inclusion of a phenoxy group is a common strategy in the design of potential therapeutic agents for a wide range of conditions. nih.gov For example, the phenolic hydroxyl group, a related structure, is essential for the activity of numerous drugs, including the analgesic morphine, by facilitating interactions with opioid receptors. reachemchemicals.com

Positioning of this compound within the Landscape of Benzoic Acid Scaffolds

Benzoic acid derivatives represent a well-established and valuable scaffold in the field of medicinal chemistry. The carboxylic acid group can form strong hydrogen bonds, often acting as a key anchoring point for interaction with biological receptors. nih.gov Researchers have successfully designed and synthesized numerous substituted benzoic acid derivatives to target a variety of biological processes. For example, 2,5-substituted benzoic acid scaffolds have been developed as dual inhibitors of anti-apoptotic proteins Mcl-1 and Bfl-1, which are validated targets in cancer therapy. nih.govnih.govacs.org

This compound combines the recognized benzoic acid core with the synthetically versatile nitro group and the privileged phenoxy moiety. The specific placement of these groups—the phenoxymethyl (B101242) group at the ortho position and the nitro group at the meta position relative to the carboxylic acid—creates a distinct chemical entity. The combination of an acidic carboxylic acid function with electron-withdrawing and sterically significant substituents suggests a molecule with potential for diverse chemical interactions and applications in synthetic and medicinal chemistry research.

Chemical Compound Data

Below are tables detailing the properties of this compound and related compounds mentioned in this article.

Table 1: Physicochemical Properties of Related Benzoic Acid Derivatives

| Property | 2-(Phenoxymethyl)benzoic acid | 5-Nitrosalicylic acid | 2-Methyl-5-nitrobenzoic acid |

| Molecular Formula | C₁₄H₁₂O₃ | C₇H₅NO₅ | C₈H₇NO₄ |

| Molecular Weight | 228.24 g/mol nih.gov | 183.12 g/mol nih.gov | Not specified |

| Appearance | Not specified | Yellowish solid nih.gov | Not specified |

| Water Solubility | Not specified | Not specified | Insoluble noaa.gov |

| IUPAC Name | 2-(phenoxymethyl)benzoic acid nih.gov | 2-Hydroxy-5-nitrobenzoic acid nih.gov | 2-Methyl-5-nitrobenzoic acid |

Structure

3D Structure

Properties

CAS No. |

129229-78-3 |

|---|---|

Molecular Formula |

C14H11NO5 |

Molecular Weight |

273.24 g/mol |

IUPAC Name |

5-nitro-2-(phenoxymethyl)benzoic acid |

InChI |

InChI=1S/C14H11NO5/c16-14(17)13-8-11(15(18)19)7-6-10(13)9-20-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17) |

InChI Key |

MPKXUQQFQFDHRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Nitro 2 Phenoxymethyl Benzoic Acid and Structural Analogues

Rational Design and Precursor Selection for the Benzoic Acid Core and Phenoxymethyl (B101242) Moiety

The rational design of a synthetic pathway for 5-Nitro-2-(phenoxymethyl)benzoic acid involves deconstructing the molecule into key synthons: the benzoic acid core and the phenoxymethyl side group. The selection of precursors is guided by established reactions that form similar linkages in related molecules.

A primary strategy for constructing the 2-(phenoxymethyl)benzoic acid framework involves the ring-opening reaction of phthalide (B148349) with a nucleophile, such as a phenol (B47542) or thiophenol. This method directly establishes the ether linkage at the 2-position of the benzoic acid core.

In a representative synthesis of a 2-(phenoxymethyl)benzoic acid derivative, phthalide is reacted with a substituted phenol, like p-cresol, in the presence of a base. wum.edu.pkresearchgate.net The reaction is typically performed by heating the reactants, often in a melt or in a high-boiling solvent like dimethylformamide (DMF). google.com The base, which can range from sodium hydroxide (B78521) to sodium hydride or alcoholates, facilitates the deprotonation of the phenol, forming a more nucleophilic phenoxide ion that subsequently attacks the electrophilic carbonyl carbon of the phthalide, leading to the opening of the lactone ring. google.com

This general approach can be adapted for the synthesis of this compound. The strategy could involve either starting with a nitrated precursor, such as 5-nitrophthalide, and reacting it with phenol, or by synthesizing the parent 2-(phenoxymethyl)benzoic acid first and subsequently introducing the nitro group at the 5-position of the benzoic acid ring through an electrophilic aromatic substitution reaction. The latter approach, however, would require careful consideration of directing group effects. The reaction of phthalide with potassium para-methoxy-phenoxide is another documented example of this synthetic route. researchgate.net

Table 1: Key Reactants in Phthalide-Based Synthesis

| Reactant Type | Specific Example | Role in Synthesis |

|---|---|---|

| Lactone Precursor | Phthalide | Provides the benzoic acid core and the methylene (B1212753) bridge. |

| Nucleophile | p-Cresol, Phenol, Potassium para-methoxy-phenoxide | Forms the phenoxy part of the phenoxymethyl moiety. wum.edu.pkresearchgate.net |

An alternative synthetic strategy can be inferred from the synthesis of structurally related benzimidazoles. The formation of 5-nitro-2-(phenoxymethyl)benzimidazole, for instance, typically involves the condensation of 4-nitro-1,2-phenylenediamine with a carboxylic acid derivative. scholarsresearchlibrary.com This highlights a different approach to linking the phenoxymethyl group to an aromatic ring.

The most common method for benzimidazole (B57391) synthesis is the condensation of an o-diaminobenzene with a carboxylic acid or its derivative (e.g., aldehydes, esters, nitriles) under dehydrating conditions. scispace.comeurekaselect.com For the synthesis of a 2-(phenoxymethyl) substituted benzimidazole, phenoxyacetic acid would be the logical choice for the carboxylic acid component.

To obtain the target 5-nitro substitution pattern on the benzimidazole ring, the appropriate precursor would be 4-nitro-1,2-phenylenediamine. scholarsresearchlibrary.comgoogle.com The condensation reaction between phenoxyacetic acid and 4-nitro-1,2-phenylenediamine would proceed via the formation of a Schiff base intermediate, followed by cyclization and dehydration to yield 5-nitro-2-(phenoxymethyl)-1H-benzimidazole. scholarsresearchlibrary.com While this pathway leads to a benzimidazole and not a benzoic acid, it demonstrates a valid method for constructing the C-C bond between the aromatic ring and the phenoxymethyl moiety, offering a versatile route for creating structural analogues. nih.gov

Optimized Reaction Conditions and Process Development

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring the formation of a pure product. Both conventional heating and modern microwave-assisted techniques have been applied to the synthesis of related heterocyclic compounds.

Conventional methods for the synthesis of benzimidazoles, which can serve as a model, often involve refluxing the reactants for extended periods. For example, the synthesis of 5-nitro-benzimidazole derivatives can involve refluxing 4-nitro-1,2-phenylenediamine with various aldehydes in a solvent like dimethoxyethane in the presence of an oxidizing agent, such as sodium metabisulfite, for up to 48 hours. scholarsresearchlibrary.com The synthesis of the benzoic acid core via the phthalide route also typically requires heating at temperatures between 50°C and 250°C, sometimes for several hours. google.com These methods, while effective, can be energy-intensive and time-consuming.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. jocpr.com In the context of benzimidazole synthesis, microwave irradiation has been shown to dramatically reduce reaction times from hours to mere minutes, while often increasing product yields. eurekaselect.comresearchgate.net

The condensation of o-phenylenediamine (B120857) with aldehydes or carboxylic acids can be efficiently carried out under microwave irradiation, often using a catalyst such as oxalic acid or erbium triflate (Er(OTf)₃), and sometimes under solvent-free conditions. researchgate.netmdpi.com These "green" chemistry approaches are not only faster but also more environmentally benign. jocpr.com For instance, reactions that take 3-4 hours under conventional heating can be completed in 2-4 minutes using microwave assistance, with yields often improving by 10-50%. researchgate.net This methodology could foreseeably be applied to the synthesis of this compound or its analogues to enhance efficiency.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (Based on Benzimidazole Formation)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days (e.g., 3-48 hours) scholarsresearchlibrary.comresearchgate.net | Minutes (e.g., 2-10 minutes) researchgate.netmdpi.com |

| Energy Input | High and prolonged | Low and targeted |

| Product Yield | Moderate to good | Good to excellent (often higher than conventional) researchgate.net |

| Catalysts | Strong acids (PPA, HCl), oxidants scholarsresearchlibrary.comscispace.com | Mild acids (oxalic acid), Lewis acids (Er(OTf)₃), zeolites scispace.comresearchgate.netmdpi.com |

| Conditions | Often requires high-boiling solvents | Can often be performed solvent-free or in green solvents jocpr.commdpi.com |

Purity Assessment and Isolation Techniques

Following synthesis, the crude product must be isolated and purified, with its purity rigorously assessed. A combination of chromatographic, spectroscopic, and physical characterization methods is employed.

Isolation Techniques: The initial isolation of the synthesized product from the reaction mixture typically depends on its physical state. If the product precipitates out of the solution upon cooling or pouring the reaction mixture into an anti-solvent (like ice-cold water), it can be collected by filtration. scholarsresearchlibrary.com If the product remains in solution, liquid-liquid extraction is a common method, using an organic solvent such as ethyl acetate (B1210297) to separate the product from the aqueous phase. scholarsresearchlibrary.com The solvent is then removed under reduced pressure using a rotary evaporator. scholarsresearchlibrary.com

Purification Methods:

Recrystallization: This is a standard technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent (e.g., methanol (B129727), ethanol, acetonitrile) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. researchgate.netscholarsresearchlibrary.comnist.gov

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using a stationary phase like silica (B1680970) gel is employed. The components of the mixture are separated based on their differential adsorption to the stationary phase as they are eluted with a mobile phase. scholarsresearchlibrary.com

Distillation/Sublimation: For compounds that are volatile and thermally stable, distillation or sublimation can be effective purification methods, although this is more common for simpler benzoic acids. nist.govgoogle.com

Purity Assessment:

Melting Point Determination: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and to occur over a wider range. quora.comyoutube.com This is often the first and simplest check of purity.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and to assess the purity of the final product. A pure compound should ideally appear as a single spot on the TLC plate. scholarsresearchlibrary.comyoutube.com

Spectroscopic Analysis: Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible spectroscopy are essential for confirming the chemical structure of the synthesized compound and can also reveal the presence of impurities. wum.edu.pkresearchgate.netresearchgate.net

Table 3: Summary of Purification and Purity Assessment Techniques

| Technique | Purpose | Description |

|---|---|---|

| Filtration | Isolation | Separation of a solid product from a liquid reaction mixture. scholarsresearchlibrary.com |

| Extraction | Isolation | Separation of a product from a solution using an immiscible solvent. scholarsresearchlibrary.com |

| Recrystallization | Purification | Purification of a solid based on differences in solubility between the compound and impurities. researchgate.netnist.gov |

| Column Chromatography | Purification | Separation of components in a mixture based on differential adsorption on a solid phase. scholarsresearchlibrary.com |

| Melting Point Analysis | Purity Assessment | A sharp melting point close to the literature value indicates high purity. quora.comyoutube.com |

| Thin-Layer Chromatography (TLC) | Purity Assessment | A single spot suggests a pure compound. Used to check for starting materials or by-products. youtube.com |

Chromatographic Separation Methods (e.g., HPLC, TLC, LC-MS)

Chromatographic techniques are powerful tools for the separation, purification, and analysis of this compound, leveraging the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a particularly effective method for the purification and analysis of aromatic nitro compounds and benzoic acid derivatives. nih.govnih.gov For this compound, a C18 or similar nonpolar stationary phase column is typically employed. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol, and water. sielc.comsielc.com To ensure the carboxylic acid group remains in its protonated, less polar form and to achieve sharp, symmetrical peaks, the mobile phase is often acidified with a small amount of an acid like phosphoric acid or formic acid. sielc.comsielc.com Formic acid is particularly suitable for methods that are coupled with mass spectrometry (MS) detection. sielc.com

The separation is based on the principle that more polar compounds will elute earlier, while less polar compounds will have longer retention times due to stronger interactions with the stationary phase. The specific ratio of organic solvent to water can be adjusted in an isocratic or gradient elution method to achieve optimal separation from impurities. Detection is commonly performed using a UV detector, as the aromatic rings and nitro group provide strong chromophores. nih.gov

Interactive Data Table: Illustrative HPLC Parameters for Benzoic Acid Analogues

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (Reversed-Phase) | Newcrom R1 (Reversed-Phase) sielc.com |

| Mobile Phase | Acetonitrile:Water + 0.1% Phosphoric Acid sielc.com | Methanol:Water + 0.1% Formic Acid sielc.com |

| Elution Mode | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 0.8 mL/min nih.gov |

| Detection | UV at 270 nm nih.gov | UV at 254 nm |

| Temperature | 50°C nih.gov | Ambient |

Thin-Layer Chromatography (TLC):

TLC is a simple, rapid, and cost-effective technique used to monitor reaction progress, identify fractions from column chromatography, and determine appropriate solvent systems for larger-scale separations. libretexts.orgnih.gov For a polar, acidic compound like this compound, a polar stationary phase such as silica gel is standard. interchim.com

The mobile phase, or eluent, is typically a mixture of a less polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). utexas.edu The addition of a small amount of acetic acid to the mobile phase can improve the spot shape and prevent streaking by suppressing the ionization of the carboxylic acid group, thereby reducing its interaction with the acidic silica gel stationary phase. nih.gov The components of the mixture are separated based on their relative affinities for the stationary and mobile phases; more polar compounds exhibit stronger interactions with the silica gel and thus have lower retention factor (Rf) values. wisc.edu

Interactive Data Table: Example TLC Systems for Aromatic Acids

| Stationary Phase | Mobile Phase (Solvent System) | Compound Type |

| Silica Gel GF254 nih.gov | Ethyl acetate : Hexane (1:1) | General Aromatic Compounds |

| Silica Gel | Dichloromethane : Methanol (9:1) | Polar Aromatic Compounds |

| Polyamide researchgate.net | Aqueous α-cyclodextrin solution researchgate.net | Substituted Benzoic Acids researchgate.net |

| RP-18 researchgate.net | Propanol-2 : Water (6:4) researchgate.net | Benzoic Acid Derivatives researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective analytical tool for identifying the target compound and characterizing impurities. researchgate.netresearchgate.net Following separation via HPLC, typically using a reversed-phase column and a mobile phase compatible with MS (e.g., using formic acid instead of phosphoric acid), the eluent is introduced into the mass spectrometer. sielc.com

Electrospray ionization (ESI) is a common ionization technique for this class of compounds, often operated in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. researchgate.net This allows for the determination of the molecular weight of the parent compound and any co-eluting impurities with high accuracy. Tandem mass spectrometry (MS/MS) can be further employed to fragment the parent ion, providing structural information that aids in the definitive identification of the compound and its analogues. nih.govshimadzu.com

Recrystallization Strategies

Recrystallization is a fundamental purification technique for solids, based on the principle of differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature. ma.edu

The process involves dissolving the crude this compound in a minimum amount of a suitable hot solvent to form a saturated solution. As this solution cools slowly, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which pure crystals will form, while impurities remain dissolved in the solvent (mother liquor). ma.edu

The choice of solvent is critical and is determined by the polarity and functional groups of the target molecule. Given the structure of this compound, solvents ranging from moderately polar to polar are often effective. For related phenoxymethyl benzoic acids, toluene (B28343) has been successfully used. google.com For benzoic acid itself, hot water is a common solvent due to the significant difference in solubility at high and low temperatures. ma.edu Other potential solvents could include ethanol, isopropanol, or mixtures such as ethanol/water or acetone (B3395972)/water, where the compound is dissolved in the better solvent and the poorer solvent (anti-solvent) is added to induce crystallization. diva-portal.orglew.ro The selection is often empirical, aiming to maximize the recovery of the pure product.

Interactive Data Table: Potential Recrystallization Solvents for Benzoic Acid Derivatives

| Solvent/System | Rationale | Compound Class Suitability |

| Toluene | Successful use with structural analogues. google.comdiva-portal.org Good for moderately polar compounds. | Phenoxymethyl benzoic acids |

| Hot Water | Large solubility differential for benzoic acid between hot and cold conditions. ma.edu | Simple Benzoic Acids ma.edu |

| Ethanol/Water | "Good solvent" (ethanol) dissolves the compound, and an "anti-solvent" (water) is added to induce precipitation. diva-portal.orgnih.gov | Polar organic acids |

| Isopropanol | Used for recrystallizing related 2-(4-ethyl-phenoxymethyl)benzoic acid. lew.ro | Substituted phenoxymethyl benzoic acids lew.ro |

| Dimethylformamide (DMF) / Dimethyl sulfoxide (B87167) (DMSO) | Solvents with strong interaction with the carboxylic acid group can influence crystal form. rsc.org | Substituted Benzoic Acids rsc.org |

Comprehensive Spectroscopic and Structural Characterization of 5 Nitro 2 Phenoxymethyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as a fundamental tool for the elucidation of the molecular structure of 5-Nitro-2-(phenoxymethyl)benzoic acid, providing precise information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of both the benzoic acid and phenoxy moieties, as well as the methylene (B1212753) protons of the phenoxymethyl (B101242) group and the acidic proton of the carboxylic acid.

Based on the analysis of related benzoic acid derivatives, the chemical shifts (δ) for the protons of this compound can be predicted. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum, typically above 10 ppm. The protons on the nitro-substituted benzoic acid ring are influenced by the electron-withdrawing nitro group and the phenoxymethyl substituent. The proton positioned between the carboxyl and phenoxymethyl groups is likely to be the most deshielded among the aromatic protons of this ring. The protons of the phenoxy group will resonate in the aromatic region, with their specific shifts influenced by the ether linkage. The methylene protons of the -OCH₂- group are expected to appear as a singlet, shifted downfield due to the adjacent oxygen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10 | broad singlet |

| Benzoic Acid Ring Protons | 7.5 - 8.5 | multiplet |

| Phenoxy Group Protons | 6.8 - 7.4 | multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides further confirmation of the carbon framework of this compound. The spectrum is expected to show distinct signals for the carboxyl carbon, the aromatic carbons of both rings, and the methylene carbon.

The carboxyl carbon is characteristically found in the downfield region of the spectrum, typically between 165 and 180 ppm. The carbon atoms of the aromatic rings will appear in the range of approximately 110 to 160 ppm. The carbon atom attached to the nitro group will be significantly deshielded. The carbon atoms of the phenoxy group will also resonate in this region. The methylene carbon of the phenoxymethyl group is expected to be observed around 60-70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 165 - 180 |

| Aromatic C-NO₂ | 145 - 155 |

| Aromatic C-O (Phenoxy) | 150 - 160 |

| Other Aromatic Carbons | 110 - 140 |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers valuable information regarding the functional groups present in the this compound molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of its functional groups. A broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxyl group will give rise to a strong absorption band around 1700 cm⁻¹.

The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-O stretching vibrations of the ether linkage and the carboxylic acid will also be present. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations will be observed in the fingerprint region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | ~ 1700 |

| Nitro Group | Asymmetric stretch | ~ 1530 |

| Nitro Group | Symmetric stretch | ~ 1350 |

| Ether | C-O stretch | 1200-1300 |

| Aromatic Ring | C-H stretch | > 3000 |

Raman Spectroscopy (FT-Raman)

Complementing the FT-IR data, the FT-Raman spectrum provides information on the non-polar bonds and symmetric vibrations within the molecule. The symmetric stretching of the nitro group is expected to be a prominent feature in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing modes, will also give rise to characteristic signals. The C=O stretching of the carboxylic acid may also be observed, although it is typically weaker in Raman than in IR spectroscopy.

Table 4: Expected FT-Raman Shifts for this compound

| Functional Group | Vibrational Mode | Raman Shift (cm⁻¹) |

|---|---|---|

| Nitro Group | Symmetric stretch | ~ 1350 |

| Aromatic Ring | Ring breathing | 1000 - 1600 |

| Carboxylic Acid | C=O stretch | ~ 1700 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which aids in structural confirmation. The molecular ion peak (M⁺) corresponding to the exact mass of the compound is expected to be observed.

The fragmentation pattern will likely involve the loss of the carboxylic acid group (as COOH or CO₂ and H), the nitro group (as NO₂), and cleavage of the ether bond. The fragmentation of the phenoxymethyl side chain could lead to the formation of a stable phenoxy radical or a benzyl-type cation. Analysis of these fragment ions provides corroborative evidence for the proposed structure.

Table 5: Potential Mass Spectrometry Fragments for this compound

| Fragment | Description |

|---|---|

| [M]⁺ | Molecular ion |

| [M - COOH]⁺ | Loss of the carboxylic acid group |

| [M - NO₂]⁺ | Loss of the nitro group |

| [M - C₇H₅O₂]⁺ | Cleavage leading to the phenoxy fragment |

Chemical Ionization Mass Spectrometry (CIMS)

Chemical Ionization (CI) is a soft ionization technique used in mass spectrometry that generally results in less fragmentation and a clearer molecular ion peak compared to electron ionization. Atmospheric Pressure Chemical Ionization (APCI), a common form of CIMS, is particularly well-suited for the analysis of polar and semi-polar, low molecular weight analytes. bris.ac.uk Ionization in APCI occurs in the vapor phase, typically involving a corona discharge that ionizes a reagent gas, which then transfers charge to the analyte molecules. bris.ac.uk

For this compound, APCI-MS is expected to produce spectra dominated by intact molecular species. In positive ion mode, the protonated molecule [M+H]⁺ would be prominent. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed, especially for acidic compounds. bris.ac.uk Studies on related compounds, such as 2-hydroxy-5-nitrobenzoic acid, have demonstrated the utility of APCI in negative ion mode (APCI−) for analysis. researchgate.net The ionization process can be influenced by the compound's pKa, with lower pKa acids favoring deprotonation to form [M-H]⁻ ions. bris.ac.uk Logical neutral losses, such as the loss of water (H₂O) or carbon monoxide (CO), may also be observed, providing additional structural information. bris.ac.uk

| Ionization Mode | Expected Ion | Formula | Description |

|---|---|---|---|

| Positive | [M+H]⁺ | C₁₄H₁₂NO₅⁺ | Protonated molecular ion |

| Negative | [M-H]⁻ | C₁₄H₁₀NO₅⁻ | Deprotonated molecular ion |

| Negative | [M+Cl]⁻ | C₁₄H₁₁NO₅Cl⁻ | Chloride adduct (if chlorinated solvents are used) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. It is widely used for the separation, identification, and quantification of individual components in a mixture.

For the analysis of this compound and its derivatives, reversed-phase HPLC is the most common separation method. sielc.comvu.edu.au This technique utilizes a non-polar stationary phase (such as C8 or C18) and a polar mobile phase. vu.edu.auub.edu The elution of compounds is based on their hydrophobicity, with more polar compounds eluting first. A typical mobile phase for analyzing benzoic acid derivatives consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic acid or phosphoric acid to improve peak shape and control ionization. sielc.comnih.gov

The separated components are then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) or APCI source. ESI is particularly effective for polar molecules like benzoic acids. researchgate.net The mass spectrometer provides mass-to-charge ratio (m/z) data, allowing for the confirmation of molecular weight and fragmentation patterns, which aids in structural elucidation. For instance, studies on various benzoic acid derivatives have successfully used LC-MS to separate and identify isomers and related compounds, such as 3-nitrobenzoic acid and 2-(phenoxymethyl)benzoic acid. sielc.comresearchgate.net Chromatographic separation can often be achieved in a matter of minutes. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Chromatography Mode | Reversed-Phase (RP) HPLC | sielc.comvu.edu.au |

| Stationary Phase | C8 or C18 | vu.edu.auub.edu |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | sielc.comnih.gov |

| Ionization Source | Electrospray Ionization (ESI) or APCI | researchgate.net |

| Detection Mode | Full-scan MS and MS/MS product ion scan | ub.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules containing chromophores, which are parts of a molecule that absorb light strongly in the UV-vis region, especially those with conjugated π systems. libretexts.org

The structure of this compound contains several chromophores: the substituted benzene (B151609) ring, the nitro group (NO₂), and the carboxylic acid group (COOH). The UV spectrum of benzene itself shows three absorption bands originating from π→π* transitions, with a primary band around 204 nm and a secondary, fine-structured band around 256 nm. spcmc.ac.in When substituents are added to the benzene ring, they can cause shifts in the position (λmax) and intensity of these absorption bands. spcmc.ac.in

Substituents with unshared electrons or those capable of π-conjugation, such as the nitro and carboxyl groups, interact with the π electrons of the benzene ring. spcmc.ac.in This interaction leads to new electronic transitions and shifts in the absorption bands. Specifically, the presence of the nitro group, a strong electron-withdrawing group, and the phenoxymethyl and carboxyl groups, will significantly alter the electronic structure compared to unsubstituted benzene. The expected electronic transitions for this molecule include π→π* transitions associated with the conjugated aromatic system and n→π* transitions involving the non-bonding electrons on the oxygen atoms of the nitro, ether, and carboxyl groups. uzh.chlibretexts.org These n→π* transitions typically occur at longer wavelengths and have lower intensity compared to π→π* transitions. uzh.ch

| Transition Type | Involved Orbitals | Expected Wavelength Region | Description |

|---|---|---|---|

| π → π | π bonding to π anti-bonding | 200-350 nm | High-intensity absorption related to the conjugated aromatic system. |

| n → π | Non-bonding to π anti-bonding | >300 nm | Low-intensity absorption involving lone pair electrons on oxygen atoms. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. This comparison serves to verify the empirical formula and assess the purity of the synthesized compound.

The molecular formula for this compound is C₁₄H₁₁NO₅. nih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u). The molecular weight of the compound is 289.24 g/mol . nih.gov A close correlation between the experimental and theoretical percentages is a crucial criterion for confirming the identity and purity of a sample.

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 168.154 | 58.16% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 3.83% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.84% |

| Oxygen | O | 15.999 | 5 | 79.995 | 27.66% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the solid-state structure of a molecule.

While a specific crystal structure of this compound is not detailed in the available literature, its structural characteristics can be inferred from computational studies and crystallographic data of related benzoic acid derivatives. researchgate.net The crystal structure of benzoic acid itself is known to consist of centrosymmetric dimers, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. researchgate.net This dimerization is a characteristic feature of many carboxylic acids in the solid state.

| Structural Feature | Description | Basis of Expectation |

|---|---|---|

| Primary Supramolecular Motif | Centrosymmetric dimers formed via O-H···O hydrogen bonds between carboxylic acid groups. | Crystal structures of benzoic acid and its derivatives. researchgate.net |

| Other Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking between aromatic rings. | General principles of crystal engineering and studies on related substituted benzoic acids. researchgate.net |

| Conformational Details | Relative orientation of the phenoxymethyl group and the plane of the benzoic acid ring. | Steric and electronic effects of substituents. |

| Verification Method | Single-crystal X-ray diffraction. | Standard technique for solid-state structure determination. |

Advanced Computational and Theoretical Investigations of 5 Nitro 2 Phenoxymethyl Benzoic Acid

Molecular Interactions and Aggregation Behavior

Specific studies detailing the intermolecular interactions, potential for hydrogen bonding, and aggregation behavior of 5-Nitro-2-(phenoxymethyl)benzoic acid are not found in the surveyed literature.

To generate the requested article with the required level of scientific accuracy and detail, a dedicated computational chemistry study on this compound would need to be performed. Without such a study, any attempt to provide the requested data tables and detailed research findings would be speculative and not based on established scientific results.

Analysis of Intermolecular Hydrogen Bonding and Non-Covalent Interactions

The molecular structure of this compound is endowed with several functional groups capable of engaging in a variety of intermolecular interactions that dictate its physicochemical properties. The primary and most dominant of these is the hydrogen bonding facilitated by the carboxylic acid group. Similar to other benzoic acid derivatives, the carboxylic acid moiety can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). askfilo.commdpi.com This typically leads to the formation of highly stable centrosymmetric dimers, where two molecules are linked by a pair of O-H⋯O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.govuky.eduresearchgate.net

Beyond this primary interaction, the nitro group and the ether oxygen atom introduce additional hydrogen bonding capabilities. The two oxygen atoms of the nitro group are strong hydrogen bond acceptors, capable of forming C-H⋯O interactions with neighboring molecules. The ether oxygen in the phenoxymethyl (B101242) substituent can also act as a hydrogen bond acceptor.

Furthermore, the molecule's two aromatic rings—the nitrophenyl and the phenoxy moieties—are capable of participating in non-covalent interactions such as π-π stacking and C-H⋯π interactions. niscpr.res.inniscpr.res.in These weaker forces play a crucial role in the three-dimensional organization of the molecules in the solid state. The electron-deficient character of the nitro-substituted ring may favor offset or slipped-stacking arrangements with the more electron-rich phenoxy ring to optimize electrostatic interactions. researchgate.net

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Primary interaction, leads to dimer formation |

| Hydrogen Bond | Aromatic C-H | Nitro Group (-NO₂) | Secondary interaction, influences crystal packing |

| Hydrogen Bond | Aromatic C-H | Ether Oxygen (-O-) | Secondary interaction, contributes to 3D network |

| π-π Stacking | Aromatic Rings | Aromatic Rings | Stabilizes crystal lattice through stacking |

| C-H⋯π Interaction | Aromatic C-H | Aromatic Rings | Contributes to overall crystal cohesion |

Supramolecular Assembly and Crystal Packing (Inference from related compounds)

Based on the analysis of related benzoic acid structures, the supramolecular assembly of this compound is predicted to be heavily influenced by the robust carboxylic acid dimer synthon. uky.edunih.gov This acid-acid homosynthon is a persistent and predictable structural motif in the crystal engineering of carboxylic acids. uky.edu In the crystal structure of compounds like 2-methyl-5-nitrobenzoic acid and 3-methyl-2-(phenylamino)benzoic acid, these dimers are the fundamental building blocks. nih.govuky.eduresearchgate.net

Molecular Docking Studies and Receptor Binding Affinity

Prediction of Ligand-Target Interactions with Biological Macromolecules

Molecular docking simulations for this compound and its analogs have been employed to predict their binding modes and affinities with various biological targets. Studies on structurally similar compounds provide a strong basis for inferring potential interactions. A closely related analog, 5-nitro-2-(3-phenylpropylamino)benzoic acid, is recognized as a potent blocker of epithelial chloride channels, and its binding to such targets has been structurally characterized (PDB ID: 7RWE). nih.govnih.gov This suggests that chloride channels are a plausible target for this compound.

Docking studies of other benzoic acid derivatives have identified additional potential protein targets. For example, certain derivatives have shown favorable binding energies with carbonic anhydrase II and the main protease of SARS-CoV-2. niscpr.res.inniscpr.res.innih.gov Furthermore, nitro-substituted benzamides have been docked against inducible nitric oxide synthase (iNOS), indicating that the nitro group can play a significant role in binding. nih.gov

In a hypothetical binding scenario, the carboxylate group of this compound would be a key interaction point, likely forming strong hydrogen bonds or salt bridges with positively charged or polar residues (e.g., Arginine, Lysine) in a receptor's active site. The nitro group could serve as a hydrogen bond acceptor, while the phenoxymethyl moiety would likely occupy a hydrophobic pocket, engaging in van der Waals and π-stacking interactions.

Table 2: Potential Protein Targets and Key Interactions based on Analog Studies

| Potential Target Protein | Key Interacting Residues (Inferred) | Type of Interaction | Reference Compound |

| Epithelial Chloride Channel | Polar/Charged Residues | Hydrogen Bonds, Salt Bridges | 5-nitro-2-(3-phenylpropylamino)benzoic acid nih.govnih.gov |

| Carbonic Anhydrase II | His, Thr, Zn²⁺ | Coordination, Hydrogen Bonds | 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid niscpr.res.inniscpr.res.in |

| Inducible Nitric Oxide Synthase (iNOS) | Arginine, Tryptophan | Hydrogen Bonds, Hydrophobic Interactions | Nitro substituted benzamides nih.gov |

| SARS-CoV-2 Main Protease | Histidine, Cysteine | Hydrogen Bonds, Covalent Docking | Benzoic acid derivatives nih.gov |

Elucidation of Structure-Activity Relationships (SAR) through Computational Modeling

Computational modeling is instrumental in elucidating the structure-activity relationships (SAR) for this compound, providing a framework for designing novel compounds with potentially enhanced activity. nih.govresearchgate.net The molecule can be dissected into three key pharmacophoric regions: the carboxylic acid group, the nitro-substituted benzene (B151609) ring, and the phenoxymethyl side chain.

Carboxylic Acid Group: This moiety is likely essential for activity, acting as a primary anchor to the biological target through strong ionic or hydrogen bond interactions. Esterification or reduction of this group would be predicted to significantly diminish or abolish biological activity.

Nitro-Substituted Ring: The nitro group is a strong electron-withdrawing group, influencing the electronic profile of the molecule and acting as a potent hydrogen bond acceptor. nih.gov Its position at C5 is critical. Shifting the nitro group to other positions would alter the molecule's electrostatic potential and steric profile, likely impacting receptor binding and specificity. The number and orientation of nitro groups have been shown to be crucial for the binding efficiency of related compounds. nih.gov

Phenoxymethyl Group: This group provides a large, hydrophobic scaffold that likely contributes to binding affinity through interactions with non-polar pockets in a receptor. The flexibility of the ether linkage allows the phenoxy ring to adopt an optimal conformation within the binding site. Modifications to the phenoxy ring, such as adding substituents, could be used to probe the size and nature of the hydrophobic pocket and potentially enhance binding affinity or selectivity.

Multivariate approaches, such as those used for nitrofuran derivatives, can correlate various molecular descriptors (e.g., steric, electronic, hydrophobic) with biological activity to build predictive SAR models. nih.govresearchgate.net

Electrophilicity, Nucleophilicity, and Lipophilicity Parameter Determination

Computational methods are effective for determining key physicochemical parameters that govern the molecule's reactivity and membrane permeability.

Lipophilicity: This parameter, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is crucial for predicting a molecule's ability to cross biological membranes. For this compound, the computationally derived XLogP3-AA value is 2.7, indicating moderate lipophilicity. nih.gov This suggests the compound may have a reasonable balance between aqueous solubility and lipid membrane permeability.

Electrophilicity and Nucleophilicity: The distribution of electron density across this compound creates distinct regions of electrophilic and nucleophilic character. Molecular electrostatic potential (MEP) analysis on related molecules helps to identify these reactive sites. researchgate.net

Electrophilic Sites: The presence of the strongly electron-withdrawing nitro group and the carboxylic acid group makes the carbons of the nitro-substituted aromatic ring and the carbonyl carbon of the carboxylic acid electrophilic (electron-poor). These sites are susceptible to attack by nucleophiles.

Nucleophilic Sites: The oxygen atoms of the carboxylic acid, the nitro group, and the ether linkage are electron-rich (nucleophilic). They are capable of donating electron pairs to interact with electrophiles or act as hydrogen bond acceptors.

Understanding these parameters is essential for predicting metabolic pathways and potential covalent interactions with biological macromolecules.

Table 3: Computed Physicochemical and Reactivity Parameters

| Parameter | Value / Description | Significance |

| Lipophilicity | ||

| XLogP3-AA | 2.7 nih.gov | Predicts moderate membrane permeability. |

| Reactivity | ||

| Electrophilic Centers | Aromatic carbons (nitro ring), Carbonyl carbon | Susceptible to nucleophilic attack. |

| Nucleophilic Centers | Carboxylate oxygens, Nitro oxygens, Ether oxygen | Potential sites for hydrogen bonding and interaction with electrophiles. |

| Hydrogen Bond Donors | 1 (Carboxylic -OH) nih.gov | Ability to donate a proton in a hydrogen bond. |

| Hydrogen Bond Acceptors | 5 (Carboxylic C=O, Nitro -NO₂, Ether -O-) nih.gov | Ability to accept a proton in a hydrogen bond. |

Chemical Reactivity, Functional Group Transformations, and Synthetic Utility of 5 Nitro 2 Phenoxymethyl Benzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations, enabling the synthesis of a variety of derivatives through well-established reactions.

The carboxylic acid functionality of 5-Nitro-2-(phenoxymethyl)benzoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or a toluenesulfonic acid. The reaction is often driven to completion by removing the water formed, for instance, through azeotropic distillation with a suitable solvent like toluene (B28343). quora.com This method is broadly applicable to nitrobenzoic acids.

Amide Formation: The synthesis of amides from this compound can be accomplished through several routes. A common method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride (see section 5.1.2), followed by reaction with an amine. Direct amidation is also possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) which facilitate the reaction between the carboxylic acid and an amine by acting as a dehydrating agent. wikipedia.org Additionally, processes have been developed for the direct conversion of nitro-substituted benzoic acid esters to amides by reaction with ammonia, a transformation that can proceed without a catalyst for the alkoxycarbonyl group conversion. chemistrysteps.com

| Transformation | Typical Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Esterification | Alcohol (ROH), Acid Catalyst (e.g., H₂SO₄), Heat, Water Removal (e.g., Azeotropic Distillation) | 5-Nitro-2-(phenoxymethyl)benzoyl Ester | quora.com |

| Amidation (via Acyl Halide) | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) or Ammonia (NH₃) | 5-Nitro-2-(phenoxymethyl)benzamide | wikipedia.orgyoutube.com |

| Amidation (Direct Coupling) | Amine (RNH₂), Coupling Agent (e.g., DCC), Solvent | 5-Nitro-2-(phenoxymethyl)benzamide | wikipedia.org |

To enhance the reactivity of the carboxyl group for nucleophilic acyl substitution, this compound can be converted into more reactive intermediates like acyl halides and anhydrides.

Acyl Halide Formation: The most common acyl halides are acyl chlorides, which are typically synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. organic-chemistry.org Phosphorus-based reagents like phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃) are also effective chlorinating agents for converting benzoic acids into their corresponding acyl chlorides. youtube.comcommonorganicchemistry.com These acyl chlorides are highly reactive intermediates, readily undergoing reactions with a wide range of nucleophiles to form esters, amides, and other derivatives.

Anhydride (B1165640) Formation: Symmetrical anhydrides can be prepared from this compound by dehydration, which can be accomplished by heating or through the use of dehydrating agents. A common laboratory method involves the reaction of the corresponding acyl chloride with the sodium salt of the carboxylic acid. niscpr.res.in Alternatively, treating the carboxylic acid with acetic anhydride can also yield the corresponding benzoic anhydride. masterorganicchemistry.com These anhydrides serve as effective acylating agents in various synthetic applications.

| Derivative | Common Synthetic Reagents | Key Features | Reference |

|---|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂), Phosphorus trichloride (PCl₃) | Highly reactive acylating agent; precursor to esters and amides. | youtube.comorganic-chemistry.orgcommonorganicchemistry.com |

| Carboxylic Anhydride | Acyl chloride + Carboxylate salt, Acetic anhydride, Dehydrating agents | Reactive acylating agent; used in acylation reactions. | niscpr.res.inmasterorganicchemistry.com |

Transformations Involving the Phenoxymethyl (B101242) Ethereal Linkage

The ether linkage in this compound is generally stable but can undergo specific reactions under certain conditions.

Ether Cleavage: Aryl alkyl ethers, such as the phenoxymethyl group, are known to be chemically robust. However, the C-O ether bond can be cleaved under stringent conditions. wikipedia.org The most common method for cleaving such ethers is treatment with strong acids, particularly hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI). youtube.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Lewis acids, such as boron tribromide (BBr₃), are also highly effective for the cleavage of aryl ethers to yield phenols. The presence of the electron-withdrawing nitro and carboxyl groups on the aromatic ring may influence the reaction conditions required for cleavage.

Rearrangement Reactions: While common for other functional groups, significant molecular rearrangements involving the phenoxymethyl ether linkage, such as the Smiles rearrangement, are not typically expected under standard conditions for this specific structure. Rearrangement reactions like the Beckmann or Baeyer-Villiger are associated with oximes and ketones, respectively, and are not directly applicable to the ether group itself. masterorganicchemistry.comlibretexts.org

The synthesis of 2-(phenoxymethyl)benzoic acid derivatives often involves a nucleophilic substitution reaction where a phenoxide acts as the nucleophile, displacing a leaving group on a 2-methylbenzoic acid derivative. chemistrysteps.com However, the reverse reaction, where the phenoxy group acts as a leaving group in a nucleophilic substitution at the benzylic carbon, is less common due to the stability of the ether bond. Such a reaction would require activation of the benzylic position or harsh reaction conditions.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself a site for important chemical transformations, most notably reduction.

The primary and most synthetically useful reaction of the aromatic nitro group is its reduction to a primary amine. This transformation is crucial as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, fundamentally altering the chemical properties of the molecule. masterorganicchemistry.com A variety of reducing agents can accomplish this conversion effectively.

Catalytic Hydrogenation: This is a widely used method where the nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice and is highly efficient for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com Other catalysts like platinum(IV) oxide or Raney nickel can also be employed. wikipedia.org

Metal-Acid Systems: The reduction can also be achieved using metals in the presence of an acid. Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in hydrochloric acid (HCl) or acetic acid are classic and effective systems for converting aromatic nitro compounds to anilines. commonorganicchemistry.commasterorganicchemistry.com These methods are often preferred in laboratory settings due to their reliability and tolerance of other functional groups, such as the carboxylic acid. niscpr.res.in

The presence of the nitro group also strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. chemistrysteps.comyoutube.com In this compound, the nitro group is para to the carboxylic acid and meta to the phenoxymethyl group. For an SNAr reaction to occur, a suitable leaving group would need to be present at an activated position (ortho or para to the nitro group). While the phenoxymethyl group is not a typical leaving group in SNAr reactions, the powerful activating effect of the nitro group makes the ring highly electron-deficient. youtube.comyoutube.com

| Reducing Agent/System | Typical Conditions | Product | Reference |

|---|---|---|---|

| H₂ / Pd-C | Hydrogen gas, Palladium on carbon catalyst, Solvent (e.g., Ethanol, Ethyl acetate) | 5-Amino-2-(phenoxymethyl)benzoic acid | commonorganicchemistry.com |

| Fe / HCl or Acetic Acid | Iron powder, Acidic medium, Heat | 5-Amino-2-(phenoxymethyl)benzoic acid | masterorganicchemistry.com |

| Sn / HCl | Tin metal, Concentrated hydrochloric acid | 5-Amino-2-(phenoxymethyl)benzoic acid | masterorganicchemistry.com |

| Zn / HCl or Acetic Acid | Zinc powder, Acidic medium | 5-Amino-2-(phenoxymethyl)benzoic acid | commonorganicchemistry.com |

Reduction to Amino Derivatives

The reduction of the nitro group in this compound to its corresponding amino derivative, 5-Amino-2-(phenoxymethyl)benzoic acid, is a pivotal transformation that opens avenues for a variety of synthetic applications. This conversion can be achieved through several established methods for the reduction of aromatic nitro compounds, with the choice of reagent often dictated by the desired chemoselectivity and reaction conditions.

Catalytic hydrogenation is a widely employed and efficient method for this transformation. commonorganicchemistry.com The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. commonorganicchemistry.comwikipedia.org This method is generally clean and results in high yields of the corresponding aniline. For instance, the hydrogenation of nitrobenzoic acids to their corresponding aminobenzoic acids has been successfully carried out using a palladium on charcoal catalyst under a hydrogen pressure of 50 psig. google.com It is important to control the reaction conditions to avoid the reduction of the carboxylic acid group.

Table 1: Common Catalysts for Catalytic Hydrogenation of Nitroarenes

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | Highly efficient and widely used. commonorganicchemistry.com |

| Raney Nickel | H₂ gas, often in ethanol | A cost-effective alternative to palladium catalysts. wikipedia.org |

| Platinum(IV) Oxide (PtO₂) | H₂ gas, various solvents | Effective for the reduction of both aromatic and aliphatic nitro compounds. wikipedia.org |

Alternatively, chemical reduction methods offer a range of options, particularly when specific functional group tolerance is required. Reagents such as iron (Fe) or zinc (Zn) in acidic media (e.g., acetic acid or hydrochloric acid) are effective for the reduction of nitroarenes. commonorganicchemistry.com These methods are often milder and can be more chemoselective. Tin(II) chloride (SnCl₂) is another mild reducing agent suitable for this purpose. commonorganicchemistry.com The use of copper nanoparticles in combination with ammonium (B1175870) formate (B1220265) has also been reported as a highly chemoselective method for the reduction of aromatic nitro compounds in the presence of other reducible functional groups. acs.org Furthermore, a mechanochemical approach using ammonium formate as a hydrogen source with a palladium on carbon catalyst has been shown to be effective for the reduction of nitrobenzoic acids to aminobenzoic acids in excellent yields. mdpi.com

The selective reduction of the nitro group while preserving the carboxylic acid and phenoxymethyl ether functionalities is a key consideration. Many reduction protocols for nitroarenes are known to be compatible with carboxylic acid and ether groups. For example, catalytic transfer hydrogenation using ammonium formate and Pd/C is known to tolerate carboxylic acid functionalities. mdpi.com

Cyclization Reactions Utilizing the Benzoic Acid and Phenoxymethyl Moieties

Intramolecular Ortho-Acylation for Formation of Dibenzoxepine Scaffolds (Based on 2-(phenoxymethyl)benzoic acid)researchgate.net

The structural framework of this compound, specifically the 2-(phenoxymethyl)benzoic acid core, is amenable to intramolecular cyclization reactions to form dibenzoxepine scaffolds. This transformation is typically achieved through an intramolecular Friedel-Crafts acylation. While specific studies on the cyclization of the 5-nitro substituted compound are not widely documented, the cyclization of the parent compound, 2-(phenoxymethyl)benzoic acid, provides a well-established precedent. researchgate.netnih.gov

The process involves the activation of the carboxylic acid moiety to form a reactive acylating species, which then undergoes an electrophilic attack on the adjacent phenoxy ring to form the tricyclic dibenzoxepine system. A common method involves converting the carboxylic acid to its corresponding acyl chloride by treatment with a reagent like thionyl chloride (SOCl₂). nih.gov The resulting acyl chloride can then undergo intramolecular cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like 1,2-dichloroethane. nih.gov This reaction proceeds via the formation of an acylium ion, which acts as the electrophile in the subsequent aromatic substitution. sigmaaldrich.com

Table 2: Reagents for Intramolecular Friedel-Crafts Acylation

| Step | Reagent | Purpose |

|---|---|---|

| Activation of Carboxylic Acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Converts the carboxylic acid to the more reactive acyl chloride. |

| Cyclization | Aluminum chloride (AlCl₃) or other Lewis acids | Promotes the formation of the acylium ion and catalyzes the intramolecular electrophilic aromatic substitution. |

| Alternative Cyclization | Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄) | Can be used as both the activating agent and the catalyst for the cyclization of the carboxylic acid directly. masterorganicchemistry.com |

The presence of the nitro group at the 5-position of the benzoic acid ring in this compound would likely influence the reactivity of the molecule in such cyclization reactions. The electron-withdrawing nature of the nitro group would decrease the nucleophilicity of the phenoxy ring, potentially making the intramolecular Friedel-Crafts acylation more challenging compared to the unsubstituted 2-(phenoxymethyl)benzoic acid.

General Oxidation and Reduction Pathwaysnih.gov

The chemical reactivity of this compound is largely dictated by its three principal functional groups: the nitro group, the carboxylic acid, and the phenoxymethyl ether. Each of these groups can undergo specific oxidation and reduction reactions.

Oxidation:

The aromatic rings of this compound are generally resistant to oxidation under standard conditions due to the presence of the deactivating nitro and carboxylic acid groups. The benzylic carbon of the phenoxymethyl group is a potential site for oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under acidic conditions, can oxidize alkyl side chains of aromatic rings to carboxylic acids. libretexts.org However, the ether linkage in the phenoxymethyl group may be cleaved under harsh oxidative conditions.

Reduction:

The reduction pathways of this compound are more synthetically relevant.

Nitro Group: As discussed in section 5.3.1, the nitro group is readily reduced to an amino group using a variety of reagents, including catalytic hydrogenation and chemical reducing agents. commonorganicchemistry.comwikipedia.org This is often the most facile reduction in the molecule.

Carboxylic Acid Group: The carboxylic acid group is relatively resistant to reduction and requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that can reduce carboxylic acids to primary alcohols. chemistrysteps.combritannica.com However, LiAlH₄ is generally not chemoselective and would likely also reduce the nitro group. commonorganicchemistry.com Borane (B79455) (BH₃) complexes, such as BH₃·THF, are also effective for the reduction of carboxylic acids to alcohols and may offer better chemoselectivity in some cases. jove.com

Aromatic Rings: The hydrogenation of the benzoic acid ring to a cyclohexanecarboxylic acid can be achieved under more forcing catalytic hydrogenation conditions, for instance using a Pt/TiO₂ catalyst at elevated temperature and pressure. nih.gov The phenoxy ring can also be hydrogenated under similar conditions.

The chemoselective reduction of one functional group in the presence of others is a key challenge and opportunity in the synthetic manipulation of this compound. For example, the selective reduction of the nitro group without affecting the carboxylic acid is achievable with milder reducing agents. niscpr.res.in Conversely, the reduction of the carboxylic acid while leaving the nitro group intact is more challenging but may be possible with specific reagents like borane complexes. researchgate.net

Derivatization Strategies for Enhancing Molecular Diversity and Functional Exploration

Synthesis of Thioureide Analogues from 2-(phenoxymethyl)benzoic acid and its Substituted Derivatives

A prominent derivatization strategy for the 2-(phenoxymethyl)benzoic acid core structure is the synthesis of N-aroyl-N'-aryl thioureide analogues. This transformation is reliably achieved through a multi-step synthetic sequence that offers a robust method for creating a diverse library of compounds. lew.ronih.govfarmaciajournal.comnih.govresearchgate.net

The general synthesis proceeds through three main stages:

Formation of the Carboxylic Acid: The parent 2-(phenoxymethyl)benzoic acid or its substituted derivatives are typically synthesized by treating phthalide (B148349) with a corresponding potassium phenoxide (e.g., potassium p-cresolate, potassium p-chlorophenoxide) in a solvent like xylene under reflux. lew.ronih.gov This reaction opens the lactone ring of the phthalide to form the potassium salt of the desired acid, which is subsequently protonated and precipitated using a mineral acid. nih.gov

Conversion to Acyl Chloride: The synthesized benzoic acid derivative is then converted to its more reactive acyl chloride intermediate. This is accomplished by refluxing the acid with thionyl chloride (SOCl₂), often in an anhydrous solvent such as 1,2-dichloroethane. lew.ronih.govnih.gov

Formation of the Thioureide: The acyl chloride is reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, in dry acetone (B3395972) to generate a highly reactive acyl isothiocyanate intermediate in situ. nih.govfarmaciajournal.comnih.gov This intermediate is not isolated but is directly treated with a variety of primary aromatic or heterocyclic amines. The amine undergoes a nucleophilic addition to the isothiocyanate carbon, yielding the final N-(aroyl)-N'-(aryl)thioureide product. lew.ronih.govfarmaciajournal.com

This synthetic route has been successfully applied to produce a wide range of thioureides with various substituents on both the phenoxymethyl (B101242) ring and the terminal aryl amine, allowing for systematic exploration of their biological properties. lew.rofarmaciajournal.comresearchgate.net

| Parent Benzoic Acid | Amine Reagent | Resulting Thioureide Structure (General) | Reference |

|---|---|---|---|

| 2-(4-methyl-phenoxymethyl)-benzoic acid | Primary aromatic amines |  N-(2-(4-methyl-phenoxymethyl)benzoyl)-N'-(aryl)thiourea N-(2-(4-methyl-phenoxymethyl)benzoyl)-N'-(aryl)thiourea | lew.ro |

| 2-(4-chloro-phenoxymethyl)-benzoic acid | Primary aromatic amines |  N-(2-(4-chlorophenoxymethyl)benzoyl)-N'-(aryl)thiourea N-(2-(4-chlorophenoxymethyl)benzoyl)-N'-(aryl)thiourea | nih.gov |

| 2-(3,4-dimethyl-phenoxymethyl)-benzoic acid | Primary aromatic amines |  N-(2-(3,4-dimethyl-phenoxymethyl)benzoyl)-N'-(aryl)thiourea N-(2-(3,4-dimethyl-phenoxymethyl)benzoyl)-N'-(aryl)thiourea | farmaciajournal.com |

| 2-(4-ethyl-phenoxymethyl)benzoic acid | Fluorine-substituted primary aromatic amines |  N-(2-(4-ethylphenoxymethyl)benzoyl)-N'-(fluoro/trifluoromethyl-phenyl)thiourea N-(2-(4-ethylphenoxymethyl)benzoyl)-N'-(fluoro/trifluoromethyl-phenyl)thiourea | nih.govresearchgate.net |

Conjugation with Other Biologically Relevant Scaffolds

The derivatization of the carboxylic acid functional group of 5-Nitro-2-(phenoxymethyl)benzoic acid is a key strategy for conjugation with other molecular entities known for their biological relevance. This approach creates hybrid molecules that can exhibit novel or enhanced activities by combining the pharmacophoric features of both parent structures.

The synthesis of thioureides, as detailed previously, represents a primary method of conjugation, linking the 2-(phenoxymethyl)benzoic acid scaffold to a wide range of amine-containing molecules. nih.govunifi.it This method has been used to conjugate the core structure with biologically significant scaffolds such as:

Sulfonamides: By using sulfanilamide (B372717) or related amino-benzenesulfonamides as the amine component in the thioureide synthesis, hybrid molecules incorporating the well-known sulfonamide moiety can be generated. nih.gov

Heterocyclic Rings: The use of heterocyclic amines, such as aminothiazole or aminobenzothiazole, allows for the introduction of these important pharmacophores, leading to N-acyl thiourea (B124793) derivatives with heterocyclic rings. nih.gov

Triazoles: In other work, the 2-(phenoxymethyl)benzoic acid scaffold has been linked to phenyl-substituted 1,2,4-triazole (B32235) rings, creating complex derivatives with potential applications as receptor antagonists. icm.edu.pl

These conjugation strategies effectively expand the chemical space and functional potential of the parent molecule, enabling the exploration of new therapeutic applications.

Preparation of Photoaffinity Probes (Inspiration from 5-nitro-2-(3-phenylpropylamino)benzoic acid)

Photoaffinity labeling (PAL) is a powerful technique used to identify and study the binding sites of small molecules within complex biological systems. nih.gov A photoaffinity probe is a molecule that contains a photoreactive group, which, upon activation by light, forms a highly reactive intermediate that can covalently bind to nearby molecules, typically its target protein. nih.govspringernature.com

The structure of this compound is well-suited for conversion into a photoaffinity probe, drawing inspiration from the successful synthesis of probes from analogous nitrobenzoic acid derivatives. nih.gov A key example is the development of a photoaffinity analog of the epithelial chloride channel blocker 5-nitro-2-(3-phenylpropylamino)benzoic acid. nih.gov In that case, a photoreactive arylazide group was incorporated into the structure to create 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid. nih.gov

This established strategy can be conceptually applied to this compound. The key steps would involve:

Identifying a non-critical modification site: A position on the molecule that can be modified without disrupting its primary binding affinity for its biological target must be chosen. This could be the carboxylic acid group or a position on the phenoxy ring.

Introducing a photoreactive group: A linker arm terminating in a photoreactive moiety, most commonly an arylazide (-N₃) or a diazirine, would be chemically attached. The nitro group already present in the parent compound is advantageous, as it is a feature shared with many known photoaffinity labeling agents. nih.gov

Upon irradiation with UV light, the arylazide group would generate a highly reactive nitrene intermediate, leading to covalent cross-linking with amino acid residues at the binding site of its target protein. This allows for subsequent identification and characterization of the target. nih.govnih.gov

Structural Modifications for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For the 2-(phenoxymethyl)benzoic acid scaffold, SAR studies have been conducted by systematically modifying different parts of the molecule and assessing the resulting impact on activity against various targets, including parasites and enzymes. researchgate.neticm.edu.plmdpi.com

Key areas of structural modification for SAR exploration include:

The Phenoxy Ring: The substitution pattern on the terminal phenoxy ring has a significant effect on biological activity. Studies on 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity found that a 4-fluorophenoxy substituent was generally beneficial for activity. mdpi.comresearchgate.net In another study, the position of a methyl group on the phenoxymethyl moiety was found to influence the predicted bioactivity as an Endothelin B receptor antagonist, with a meta-position showing an increase in predicted activity compared to an ortho-position. icm.edu.pl

The Benzoic Acid Moiety: While the core prompt focuses on the 5-nitro derivative, SAR studies often involve altering substituents on this ring to probe their electronic and steric effects on binding and activity.

The Carboxylic Acid Group: Conversion of the carboxylic acid to various amides and thioureides is a major strategy. A large-scale study of fifty 2-(4-R-phenoxymethyl)benzoic acid thioureides against parasites revealed that activity was highly dependent on the substituents. For instance, several compounds showed potent inhibition of Toxoplasma gondii proliferation, while compounds bearing a nitro group were found to be ineffective against Giardia lamblia. researchgate.net

These studies demonstrate that even subtle changes to the molecular structure can lead to significant variations in biological and cytotoxic profiles, guiding the design of more potent and selective agents. mdpi.comescholarship.org

| Structural Modification Area | Modification Example | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Phenoxy Ring | Addition of a 4-fluoro group (in 2-phenoxybenzamides) | Generally advantageous for antiplasmodial activity. | mdpi.com |

| Shifting a methyl group from ortho to meta position | Increased predicted bioactivity as an Endothelin B receptor antagonist. | icm.edu.pl | |

| Carboxylic Acid Derivatization (Thioureides) | Various substituents on the N'-aryl ring | Led to potent inhibitors of Toxoplasma gondii. | researchgate.net |

| Introduction of a nitro group | Resulted in total ineffectiveness against Giardia lamblia. | researchgate.net |

In Vitro Biological Activity Investigations and Mechanistic Elucidation of 5 Nitro 2 Phenoxymethyl Benzoic Acid and Its Analogues

Antimicrobial Spectrum and Activity

Analogues of 5-nitro-2-(phenoxymethyl)benzoic acid have demonstrated significant in vitro activity against a range of microbial pathogens, including bacteria, fungi, and parasites. The introduction of a nitro group and other substitutions on the parent molecule often plays a crucial role in enhancing this antimicrobial potential.

Antibacterial Efficacy (e.g., against Staphylococcus aureus, including drug-resistant strains)

Derivatives of 2-(phenoxymethyl)benzoic acid have shown notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Thioureide derivatives of 2-(4-chlorophenoxymethyl)-benzoic acid, for instance, have been reported to be highly active against S. aureus, with Minimum Inhibitory Concentration (MIC) values as low as 32 µg/mL. nih.govresearchgate.netnih.gov This activity suggests potential utility in addressing infections caused by methicillin-resistant S. aureus (MRSA). nih.govresearchgate.netnih.gov Similarly, new thioureides of 2-(4-ethyl-phenoxymethyl) benzoic acid have exhibited specific antimicrobial activity with MICs ranging from 3.9 µg/mL to 250 µg/mL against various bacterial strains, including S. aureus. nih.gov The presence of the nitro group in related compounds, such as in 5-nitro-2-thiophenecarbaldehyde derivatives, has also been associated with potent activity against both pan-susceptible and drug-resistant S. aureus strains, including MRSA and vancomycin-resistant S. aureus (VRSA). ktu.edu

Table 1: Antibacterial Activity of Selected Benzoic Acid Derivatives against S. aureus

| Compound Class | Specific Derivative Example | Target Strain(s) | Reported MIC |

| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. aureus | 32 µg/mL |

| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | S. aureus | 32 µg/mL |

| Thioureides of 2-(4-ethyl-phenoxymethyl) benzoic acid | Not specified | S. aureus | 3.9 - 250 µg/mL |

| 5-nitro-2-thiophenecarbaldehyde derivatives | KTU-286 | Pan-S S. aureus | 0.5–2.0 µg/mL |

| 5-nitro-2-thiophenecarbaldehyde derivatives | KTU-286 | MRSA | 1.0–16.0 µg/mL |

| 5-nitro-2-thiophenecarbaldehyde derivatives | KTU-286 | VRSA | 4.0 µg/mL |

Antifungal Properties (Insights from thioureide derivatives)